![molecular formula C8H12F2O2 B2982219 [4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol CAS No. 2580209-93-2](/img/structure/B2982219.png)

[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

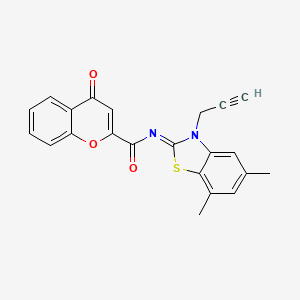

“[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol” is a chemical compound with the CAS Number: 2580209-93-2 . It has a molecular weight of 178.18 . It is available in oil form .

Molecular Structure Analysis

The IUPAC name for this compound is (4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methanol . The InChI code for this compound is 1S/C8H12F2O2/c9-6(10)7-1-2-8(3-7,4-11)12-5-7/h6,11H,1-5H2 . This suggests that the compound contains 8 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.18 . It is an oil at room temperature . The compound is stored at a temperature of -10 degrees .Aplicaciones Científicas De Investigación

Methacarn Fixation in Histological Studies

Methacarn, a methanol-based fixation solution, is highlighted for its efficacy in preserving tissue morphology for histological studies. The study notes that methacarn-fixed sections showed little or no shrinkage and compared well with material fixed in other solutions, making it a valuable tool in histopathology (Puchtler et al., 1970).

Methanol in Environmental Toxicology

A review of the toxicity of crude 4-methylcyclohexanemethanol (MCHM) provides insights into the environmental impact and safety considerations of methanol and related compounds. The study evaluates experimental data and computational predictions for toxicity, indicating low to moderate acute and subchronic oral toxicity for crude MCHM (Paustenbach et al., 2015).

Methanol in Chemical Industry and Catalysis

Research on the controllable and selective catalytic oxidation of cyclohexene, which can produce various industrially valuable products, underscores the significance of methanol and related compounds in synthetic chemistry and catalysis (Cao et al., 2018).

Methanol Crossover in Fuel Cells

A review addressing the challenge of methanol crossover in direct methanol fuel cells (DMFCs) discusses the limitations and research efforts towards developing more methanol-impermeable polymer electrolytes. This highlights the relevance of methanol in renewable energy technologies (Heinzel & Barragán, 1999).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c9-6(10)7-1-2-8(3-7,4-11)12-5-7/h6,11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDSAMPSNMIAEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1(CO2)C(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2982139.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2982143.png)

![6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2982144.png)

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2982147.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2982148.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982152.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2982153.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2982155.png)

![2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic Acid](/img/structure/B2982156.png)